molecular formula C24H18N4O3S B11580519 (3Z)-3-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11580519
M. Wt: 442.5 g/mol
InChI Key: XNBWRQDTJCEIOU-VXPUYCOJSA-N
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Description

3-[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a thiazole ring, an indole moiety, and multiple functional groups such as oxo, phenyl, and prop-2-en-1-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The general synthetic route may include the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Thiazole Ring Formation: The thiazole ring can be constructed by reacting the triazole intermediate with sulfur-containing reagents.

    Indole Moiety Introduction: The indole moiety can be introduced through a Fischer indole synthesis or other suitable methods.

    Functional Group Modifications: The final compound is obtained by introducing the oxo, phenyl, and prop-2-en-1-yloxy groups through various organic transformations such as alkylation, acylation, and etherification.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

    Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.

    Cyclization Conditions: Acidic or basic conditions, elevated temperatures, or specific catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound’s ability to form stable complexes with metals may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways or as a tool to investigate the mechanism of action of related compounds.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-6-OXO-2-[4-(METHOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-(METHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE
  • 3-[(5Z)-6-OXO-2-[4-(ETHOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-(ETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of 3-[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific functional groups and structural arrangement. The presence of the prop-2-en-1-yloxy group and the specific configuration of the triazolothiazole and indole moieties contribute to its distinct chemical and biological properties. These features may enhance its binding affinity to specific targets or improve its stability under certain conditions, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18N4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-(4-prop-2-enoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H18N4O3S/c1-3-13-27-18-8-6-5-7-17(18)19(22(27)29)20-23(30)28-24(32-20)25-21(26-28)15-9-11-16(12-10-15)31-14-4-2/h3-12H,1-2,13-14H2/b20-19-

InChI Key

XNBWRQDTJCEIOU-VXPUYCOJSA-N

Isomeric SMILES

C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC=C)S3)/C1=O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC=C)S3)C1=O

Origin of Product

United States

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